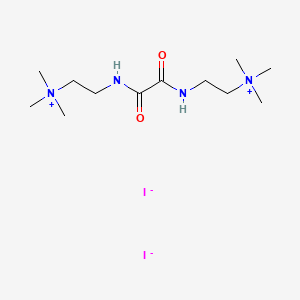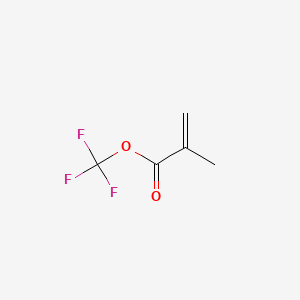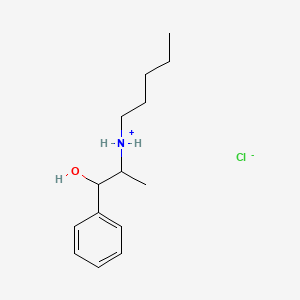
(+-)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with a complex structure that includes a benzyl alcohol moiety and a pentylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride typically involves multiple steps, starting with the formation of the benzyl alcohol core. One common method involves the reaction of benzyl chloride with a suitable amine, followed by the introduction of the pentylamino group through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pentylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted amines.
Applications De Recherche Scientifique
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: A simpler compound with similar chemical properties but lacking the pentylamino group.
Phenethylamine: Shares structural similarities but differs in its functional groups and biological activity.
Ephedrine: Contains a similar benzyl alcohol moiety but has different substituents, leading to distinct pharmacological effects.
Uniqueness
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride is unique due to its combination of a benzyl alcohol core with a pentylamino group, which imparts specific chemical and biological properties not found in simpler analogs
Propriétés
Numéro CAS |
63990-97-6 |
|---|---|
Formule moléculaire |
C14H24ClNO |
Poids moléculaire |
257.80 g/mol |
Nom IUPAC |
(1-hydroxy-1-phenylpropan-2-yl)-pentylazanium;chloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-3-4-8-11-15-12(2)14(16)13-9-6-5-7-10-13;/h5-7,9-10,12,14-16H,3-4,8,11H2,1-2H3;1H |
Clé InChI |
UJRZYZOZJMDYJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
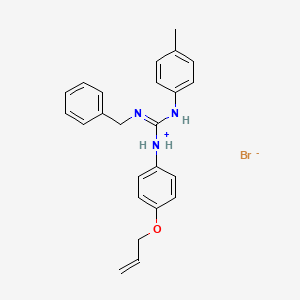
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
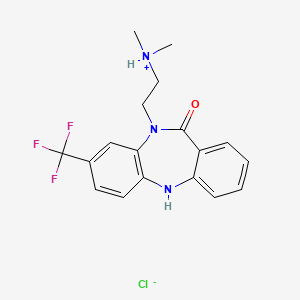
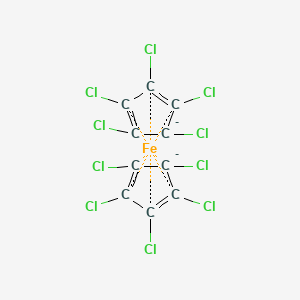
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)

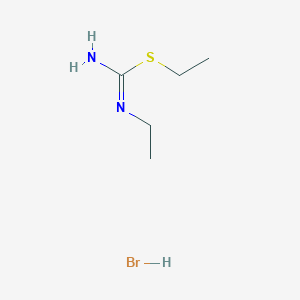
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
